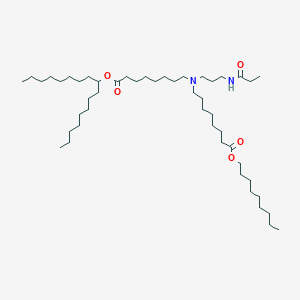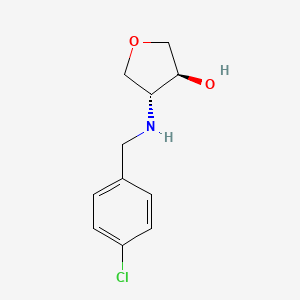![molecular formula C17H15ClN2O3S B13367697 Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate is a synthetic organic compound with the molecular formula C17H15ClN2O3S This compound is known for its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and an ethyl ester group
Métodos De Preparación
The synthesis of Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorobenzoyl Intermediate: The reaction begins with the chlorination of benzoic acid to form 3-chlorobenzoic acid.
Amidation: The 3-chlorobenzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to form the amide.
Thioamide Formation: The amide is then treated with a thiol reagent to introduce the carbothioyl group.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Análisis De Reacciones Químicas
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a different position of the chlorine atom.
Butyl 3-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a butyl ester group instead of an ethyl ester group.
Methyl 2-({[(2-chlorobenzoyl)amino]carbothioyl}amino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to variations in their structures.
Propiedades
Fórmula molecular |
C17H15ClN2O3S |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
ethyl 2-[(3-chlorobenzoyl)carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-2-23-16(22)13-8-3-4-9-14(13)19-17(24)20-15(21)11-6-5-7-12(18)10-11/h3-10H,2H2,1H3,(H2,19,20,21,24) |
Clave InChI |
FNKCCNRAUHPWCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367629.png)
![2-{1-[4-(1H-tetraazol-1-yl)butanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B13367642.png)
![Methyl 3-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13367656.png)

![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367676.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)

![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)


![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367701.png)
